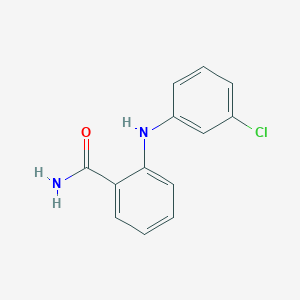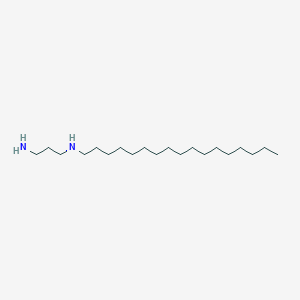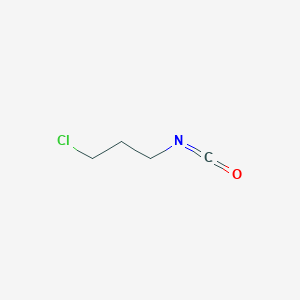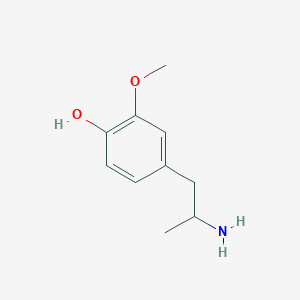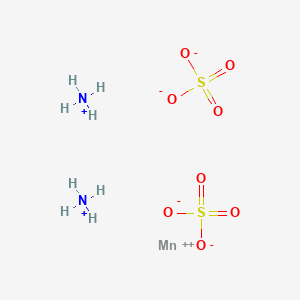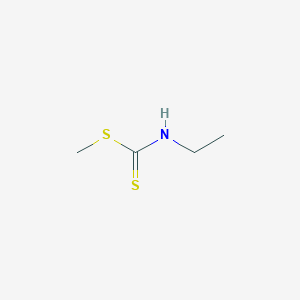
3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione, also known as MPP, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. MPP is a type of indolylmaleimide that has been extensively studied for its ability to modulate various biological pathways.
Mecanismo De Acción
The mechanism of action of 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione is not fully understood. However, it has been shown to interact with various proteins and enzymes in the cell. 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione has been shown to inhibit the activity of protein kinase C and glycogen synthase kinase 3β. It has also been shown to inhibit the activity of the proteasome, which is involved in protein degradation. These interactions with various proteins and enzymes can lead to the modulation of various biological pathways.
Biochemical and Physiological Effects:
3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and protect neurons from oxidative stress-induced damage. 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione in lab experiments is its ability to modulate various biological pathways. This makes it a useful tool for studying the role of these pathways in various diseases. However, one of the limitations of using 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione is its potential toxicity. 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione. One of the areas of interest is its potential use as a therapeutic agent for various diseases such as cancer and neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione and its potential therapeutic applications. Other future directions include the development of more efficient synthesis methods and the study of the structure-activity relationship of 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione and its analogs.
Métodos De Síntesis
The synthesis of 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione involves a multi-step process that starts with the reaction of 2-methylindole with maleic anhydride to form the intermediate compound. The intermediate compound is then reacted with phenylhydrazine to form the final product, 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione. The purity and yield of 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione can be improved by using different purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective properties. 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione has also been studied for its ability to inhibit various enzymes such as protein kinase C and glycogen synthase kinase 3β. These enzymes are involved in various biological pathways and their inhibition by 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione can lead to the modulation of these pathways.
Propiedades
Número CAS |
6960-07-2 |
|---|---|
Nombre del producto |
3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione |
Fórmula molecular |
C19H16N2O2 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
3-(2-methyl-1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H16N2O2/c1-12-18(14-9-5-6-10-16(14)20-12)15-11-17(22)21(19(15)23)13-7-3-2-4-8-13/h2-10,15,20H,11H2,1H3 |
Clave InChI |
JMQRJDHCVIBKNS-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C3CC(=O)N(C3=O)C4=CC=CC=C4 |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)C3CC(=O)N(C3=O)C4=CC=CC=C4 |
Otros números CAS |
6960-07-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




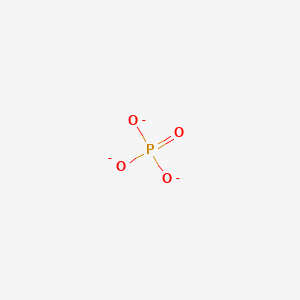
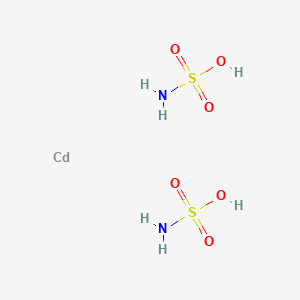
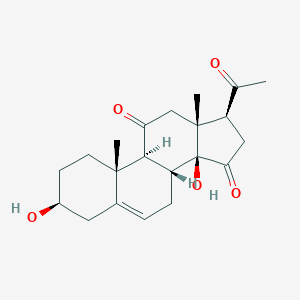
![Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate](/img/structure/B84408.png)
